2-[4-(4-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine
Description
Properties
IUPAC Name |
(4-bromophenyl)-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN5O/c1-3-20-16-12-13(2)21-18(22-16)24-10-8-23(9-11-24)17(25)14-4-6-15(19)7-5-14/h4-7,12H,3,8-11H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEQRMVUVQUBCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Bromobenzoyl Group: The bromobenzoyl group is introduced via an acylation reaction using 4-bromobenzoyl chloride and piperazine.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as ethyl acetoacetate and guanidine.
Coupling Reactions: The final step involves coupling the bromobenzoyl-piperazine intermediate with the pyrimidine derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromobenzoyl group, converting it to a benzyl group.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(4-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-(4-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Aromatic Ring
The 4-bromobenzoyl group in the target compound distinguishes it from analogs with other halogenated or functionalized aryl substituents. For instance:
- Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2): Features a 4-bromophenyl group attached to a quinoline core. The bromine atom enhances lipophilicity and may influence binding affinity compared to chloro (C3), fluoro (C4), or methoxy (C6) substituents .
- Methyl 4-(4-(2-(4-(Trifluoromethyl)phenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C7): The electron-withdrawing trifluoromethyl group could alter electronic properties and metabolic stability relative to bromine .
Key Insight : Bromine’s polarizability and moderate hydrophobicity balance solubility and membrane permeability, making it a preferred substituent in drug design compared to smaller halogens (e.g., fluorine) or bulky groups (e.g., trifluoromethyl).
Heterocyclic Core Variations
Pyrimidine vs. Quinoline:
The target compound’s pyrimidine core differs from quinolines in C1–C7 (). Quinoline derivatives, however, offer extended conjugation, which may improve π-π stacking interactions .
Piperazine vs. Piperidine:
Functional Group Modifications
- N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine () : The N-butyl group increases hydrophobicity compared to the N-ethyl group in the target compound, which may reduce aqueous solubility but enhance membrane penetration .
- N-ethyl-N-methyl-6-(3-methylbenzenesulfonyl)-2-(4-phenylpiperazin-1-yl)-tetrahydropyrido[4,3-d]pyrimidin-4-amine () : The sulfonyl group and tetrahydropyrido ring introduce steric bulk and polarity, likely affecting pharmacokinetic profiles such as metabolic stability and bioavailability .
Structural and Functional Comparison Table
Implications for Drug Design
- Substituent Selection : Bromine in the target compound offers a compromise between size and electronic effects, unlike smaller halogens (e.g., fluorine) or bulky groups (e.g., trifluoromethyl) .
- Heterocyclic Choice: Pyrimidine cores favor target interactions in compact binding pockets, while quinolines may suit larger enzymatic sites .
- Piperazine Utility : The piperazine ring’s dual nitrogen atoms enhance solubility and binding versatility compared to piperidine .
Biological Activity
2-[4-(4-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine, commonly referred to as compound 1, is a synthetic organic molecule with a complex structure featuring a piperazine ring, a pyrimidine ring, and a bromobenzoyl group. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of compound 1 is , with a molecular weight of 404.3 g/mol. The structure incorporates multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂BrN₅O |
| Molecular Weight | 404.3 g/mol |
| CAS Number | 923122-18-3 |
The biological activity of compound 1 is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. It is believed to modulate the activity of these targets, potentially inhibiting cell proliferation and exhibiting antimicrobial properties.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes linked to cancer cell growth.
- Receptor Binding : It could bind to specific receptors that regulate cellular functions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compound 1 against various bacterial strains. For instance, it has demonstrated significant antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL .
Table 1: Antimicrobial Activity of Compound 1
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 6.25 |
| Methicillin-resistant S. aureus | 6.25 |
| Escherichia coli | Not reported |
| Pseudomonas aeruginosa | Not reported |
This compound's efficacy against MRSA highlights its potential as a lead compound for the development of new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial properties, compound 1 is being investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms that involve targeting specific signaling pathways associated with tumor growth and survival.
Case Studies
- Synthesis and Evaluation : A study focused on synthesizing various derivatives of compound 1 and evaluating their biological activities. The results indicated that modifications to the bromobenzoyl group significantly influenced the antimicrobial efficacy against gram-positive bacteria .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of compound 1 to various biological targets, including enzymes involved in cancer progression. These studies suggest a strong interaction with targets implicated in cell cycle regulation, supporting its potential use in cancer therapy .
Q & A
Basic: What are the key steps in synthesizing 2-[4-(4-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine?
Methodological Answer:
The synthesis typically involves:
- Step 1: Preparation of the pyrimidine core (e.g., 6-methylpyrimidin-4-amine derivatives) via nucleophilic substitution or condensation reactions .
- Step 2: Functionalization of the piperazine ring. For example, coupling 4-bromobenzoyl chloride to piperazine under reflux in ethanol, followed by purification via crystallization .
- Step 3: Final coupling of the N-ethylamine group to the pyrimidine ring using alkylation or Buchwald-Hartwig amination, optimized for regioselectivity .
Critical Note: Reaction conditions (solvent, temperature, catalyst) significantly impact yield and purity. Ethanol reflux and reduced pressure distillation are common for intermediate isolation .
Advanced: How can coupling reactions between pyrimidine and piperazine derivatives be optimized to avoid byproducts?
Methodological Answer:
- Catalyst Selection: Use palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions to enhance efficiency .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol minimizes side reactions during reflux .
- Stoichiometry Control: Maintain a 1:1 molar ratio of pyrimidine to piperazine derivatives to prevent oligomerization. Excess reagents should be removed via column chromatography .
- Monitoring: Track reaction progress using TLC or HPLC to identify byproducts early. Adjust reaction time (typically 10–24 hours) based on real-time data .
Basic: What spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (MS): ESI-MS detects the molecular ion peak (e.g., m/z ~450–470 for the parent compound) and fragments (e.g., loss of bromobenzoyl group) .
- X-ray Crystallography: Resolves dihedral angles between pyrimidine and aryl rings, confirming spatial orientation .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?
Methodological Answer:
- Artifact Identification: Check for solvent residues (e.g., DMSO-d⁶ at δ 2.5 ppm) or moisture. Use deuterated solvents and drying agents (e.g., molecular sieves) .
- Dynamic Effects: Rotameric equilibria in piperazine or ethyl groups can split peaks. Variable-temperature NMR (e.g., 25°C to −40°C) stabilizes conformers .
- Impurity Profiling: Compare HPLC retention times with synthetic intermediates. For example, unreacted 4-bromobenzoyl chloride appears as a late-eluting peak .
Basic: What biological assays are suitable for evaluating this compound’s therapeutic potential?
Methodological Answer:
- Antimicrobial Activity: Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
- Kinase Inhibition: Screen against kinase panels (e.g., EGFR, VEGFR) via fluorescence polarization assays. The bromobenzoyl group may enhance target binding .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess IC₅₀ values. Compare with controls like cisplatin .
Advanced: How does the 4-bromobenzoyl group influence the compound’s pharmacokinetic properties?
Methodological Answer:
- Lipophilicity: The bromine atom increases logP, enhancing membrane permeability (measured via PAMPA assays) .
- Metabolic Stability: The electron-withdrawing bromine reduces oxidative metabolism in liver microsomes, prolonging half-life (t₁/₂ > 2 hours in rat models) .
- Target Binding: Molecular docking shows the bromobenzoyl group occupies hydrophobic pockets in kinase domains, improving affinity (ΔG < −8 kcal/mol) .
Advanced: How to address low yield in the final amination step?
Methodological Answer:
- Catalytic System: Switch from Pd₂(dba)₃ to Xantphos-Pd complexes for better electron-deficient pyrimidine activation .
- Base Optimization: Replace K₂CO₃ with Cs₂CO₃ to deprotonate amines more effectively in polar solvents .
- Microwave Assistance: Reduce reaction time from 24 hours to 2 hours under microwave irradiation (100°C, 300 W), improving yield by 20–30% .
Basic: What purification methods ensure high purity (>98%) for in vitro studies?
Methodological Answer:
- Recrystallization: Use ethanol/water mixtures (95:5 v/v) to isolate crystalline product .
- Column Chromatography: Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) removes unreacted intermediates .
- HPLC: Reverse-phase C18 columns (ACN/water + 0.1% TFA) achieve >98% purity, confirmed by UV detection at 254 nm .
Advanced: What computational methods predict SAR for piperazine-pyrimidine hybrids?
Methodological Answer:
- QSAR Modeling: Use CoMFA/CoMSIA to correlate substituent electronegativity (e.g., Br vs. Cl) with bioactivity .
- MD Simulations: Simulate binding dynamics (e.g., 100 ns trajectories) to assess piperazine flexibility in target active sites .
- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to predict regioselectivity in electrophilic substitutions .
Basic: How to handle hygroscopic intermediates during synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
